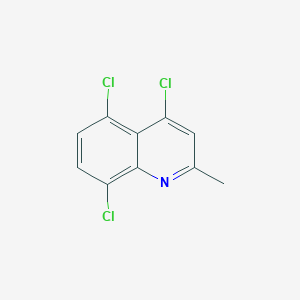

4,5,8-Trichloro-2-methylquinoline

Overview

Description

4,5,8-Trichloro-2-methylquinoline is a chemical compound used for industrial and scientific research . It is also known by other names such as 2-Methyl-4,5,8-trichloroquinoline and 4,5,8-Trichloroquinaldine .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been a subject of numerous research studies . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The empirical formula is C10H5Cl3N .Scientific Research Applications

Synthesis and Characterization : The synthesis and characterization of metal complexes of quinoline derivatives have been explored, highlighting their potential in pharmacology due to antimicrobial properties (K. Patel & H. S. Patel, 2017).

Antimicrobial Potentials : Quinoline analogs like 4-methylquinoline have been studied for their antimicrobial activities, particularly in the context of developing natural preservatives against foodborne bacteria (Min-Gi Kim et al., 2014).

Chemical Reactions and Modifications : Research has been conducted on the side-chain chlorination of methylquinolines, shedding light on the chemical properties and reactivity of these compounds (F. Kóródi, 1991).

Computational Studies and Derivatives : Computational studies and the synthesis of biologically important hydroxyhaloquinolines and their derivatives have been investigated, suggesting their significance in pharmaceutical applications (G. Małecki et al., 2010).

Biodegradation Studies : Aerobic biodegradation of 4-methylquinoline by soil bacteria has been reported, indicating the environmental impact and degradation pathways of these compounds (S. Sutton et al., 1996).

Corrosion Inhibition : Novel heterocyclic compounds based on 8-hydroxyquinoline moiety have been synthesized and identified as potential corrosion inhibitors for mild steel, showcasing their industrial applications (M. Rbaa et al., 2019).

Dye Synthesis : The synthesis of 5-azo-8-hydroxy-2-methylquinoline dyes and their spectroscopic, electrochemical, and computational studies have been explored, revealing their potential in the dye industry (Marcin Szala et al., 2017).

Pharmacological Applications : The synthesis and characterization of isomer quinoline derivatives and their evaluation for antimicrobial activity highlight the pharmaceutical relevance of these compounds (S. Murugavel et al., 2018).

Material Science : Studies on Pb(II) complexes with quinoline derivatives exhibiting white light luminescence suggest applications in material science and optoelectronics (Ling Chen et al., 2015).

Therapeutic and Diagnostic Applications : Research into Al12E12 surface adsorption and docking study of quinolone derivatives indicates their potential in probing and therapy against viruses like SARS-CoV-2, revealing potential therapeutic and diagnostic applications (Z. Ullah et al., 2022).

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . Following ingestion, the mouth should be rinsed with water .

properties

IUPAC Name |

4,5,8-trichloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N/c1-5-4-8(13)9-6(11)2-3-7(12)10(9)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBBQROTQXLRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C(=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296463 | |

| Record name | 4,5,8-trichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203-36-7 | |

| Record name | NSC109471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,8-trichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

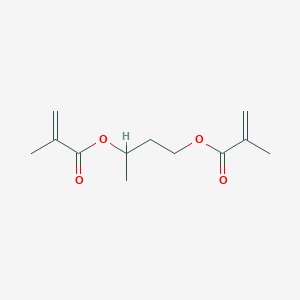

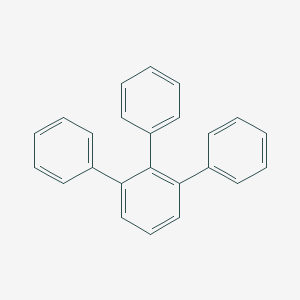

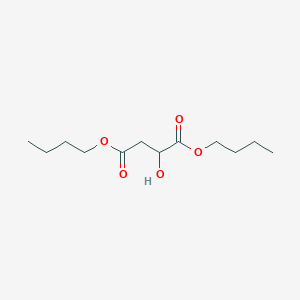

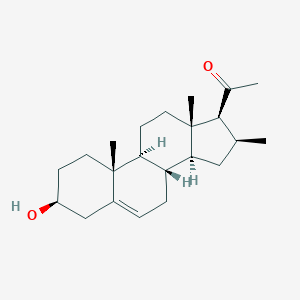

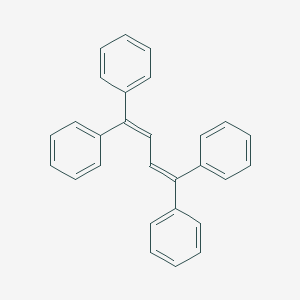

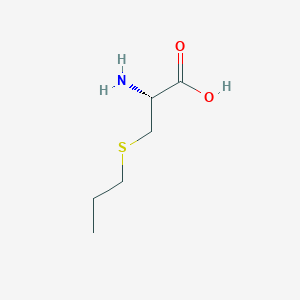

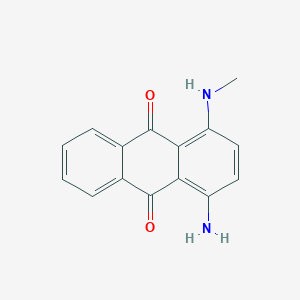

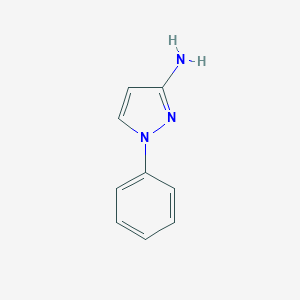

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.